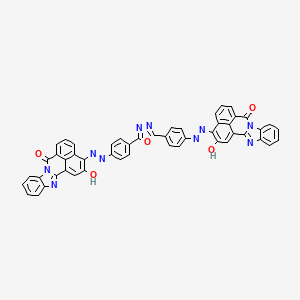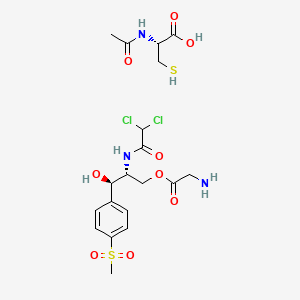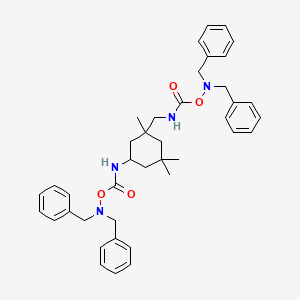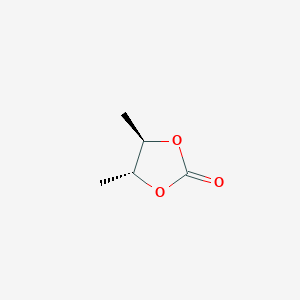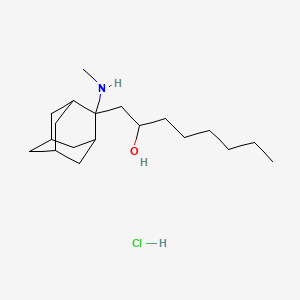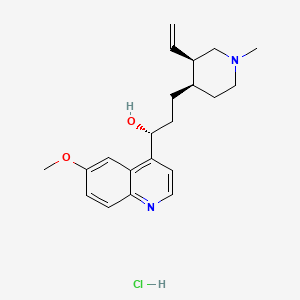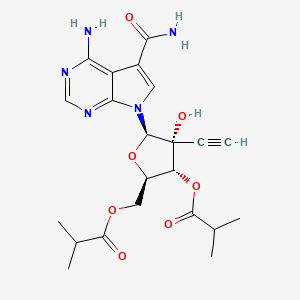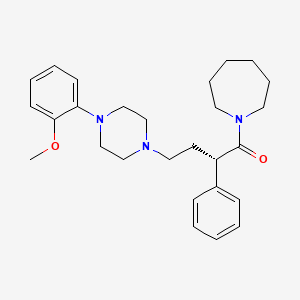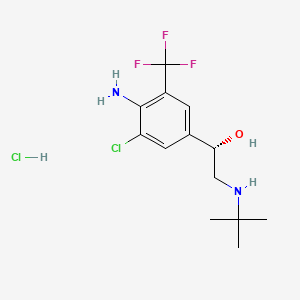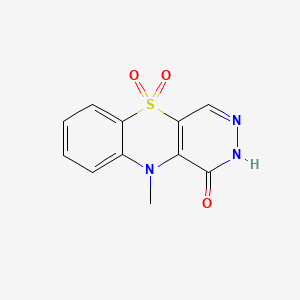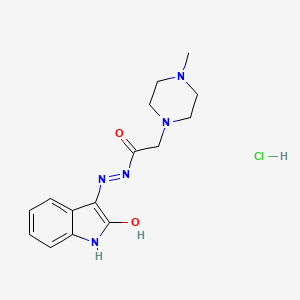
1-Piperazineacetic acid, 4-methyl-, (2-oxo-3-indolinylidene)hydrazide, hydrochloride, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazineacetic acid, 4-methyl-, (2-oxo-3-indolinylidene)hydrazide, hydrochloride, (Z)- is a complex organic compound with a unique structure that combines elements of piperazine, indoline, and hydrazide
Preparation Methods
The synthesis of 1-Piperazineacetic acid, 4-methyl-, (2-oxo-3-indolinylidene)hydrazide, hydrochloride, (Z)- involves multiple steps. The synthetic route typically starts with the preparation of 1-Piperazineacetic acid, followed by the introduction of a 4-methyl group. The next step involves the formation of the indolinylidene hydrazide moiety. The final product is obtained by reacting the intermediate with hydrochloric acid to form the hydrochloride salt. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
1-Piperazineacetic acid, 4-methyl-, (2-oxo-3-indolinylidene)hydrazide, hydrochloride, (Z)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and indoline moieties.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Piperazineacetic acid, 4-methyl-, (2-oxo-3-indolinylidene)hydrazide, hydrochloride, (Z)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-Piperazineacetic acid, 4-methyl-, (2-oxo-3-indolinylidene)hydrazide, hydrochloride, (Z)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Piperazineacetic acid, 4-methyl-, (2-oxo-3-indolinylidene)hydrazide, hydrochloride, (Z)- can be compared with other similar compounds, such as:
1-Piperazineacetic acid, 4-methyl-, (5-bromo-2-oxo-3-indolinylidene)hydrazide, dihydrochloride, (Z)-: This compound has a similar structure but includes a bromine atom, which can alter its chemical and biological properties.
1-Piperazineacetic acid, 4-ethyl-, (2-oxo-3-indolinylidene)hydrazide, hydrochloride, (Z)-:
The uniqueness of 1-Piperazineacetic acid, 4-methyl-, (2-oxo-3-indolinylidene)hydrazide, hydrochloride, (Z)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
86873-23-6 |
|---|---|
Molecular Formula |
C15H20ClN5O2 |
Molecular Weight |
337.80 g/mol |
IUPAC Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]-2-(4-methylpiperazin-1-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C15H19N5O2.ClH/c1-19-6-8-20(9-7-19)10-13(21)17-18-14-11-4-2-3-5-12(11)16-15(14)22;/h2-5,16,22H,6-10H2,1H3;1H |
InChI Key |
WILKGLXQINLYEJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC(=O)N=NC2=C(NC3=CC=CC=C32)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


